molecular formula C8H14O3 B1359864 Methyl pivaloylacetate CAS No. 55107-14-7

Methyl pivaloylacetate

Cat. No.: B1359864
CAS No.: 55107-14-7
M. Wt: 158.19 g/mol
InChI Key: XTXCFTMJPRXBBC-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Methyl pivaloylacetate plays a significant role in biochemical reactions, particularly as a substrate in various synthetic processes. It interacts with enzymes such as indium chloride-catalyzed syntheses, where it is used to produce dibenzo derivatives . The nature of these interactions involves the formation of intermediate compounds that facilitate the synthesis of more complex molecules. This compound’s interaction with these enzymes highlights its importance in biochemical synthesis and its utility in creating diverse chemical structures.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its role in the synthesis of α-oxoketene and carbomethoxypivaloylketene can impact cellular metabolic pathways . These interactions can lead to changes in cellular function, including alterations in metabolic flux and the regulation of gene expression. The compound’s ability to modulate these processes underscores its potential impact on cellular health and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. At the molecular level, this compound binds to enzymes and proteins, altering their activity and function. This binding can result in the inhibition of certain enzymatic pathways or the activation of others, depending on the specific context of the interaction . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, thereby affecting cellular function at the genetic level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels. These findings highlight the importance of careful dosage management in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the synthesis of α-oxoketene and carbomethoxypivaloylketene . These pathways involve interactions with enzymes and cofactors that facilitate the conversion of this compound into various metabolites. The compound’s role in these pathways can influence metabolic flux and the levels of specific metabolites within cells. Understanding these interactions is crucial for elucidating the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . The distribution of this compound can affect its biochemical activity and influence its overall impact on cellular function. Studies have shown that the compound can be transported across cell membranes and distributed to various tissues, where it exerts its biochemical effects.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization within the cell . For example, this compound may be directed to the mitochondria, where it can participate in metabolic processes, or to the nucleus, where it can influence gene expression. Understanding the subcellular localization of this compound is essential for elucidating its precise role in cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl pivaloylacetate can be synthesized through the esterification of pivaloylacetic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .

Industrial Production Methods: In industrial settings, this compound is produced by decarbonylating a pivaloylpyruvic acid ester in the presence of an inorganic oxide catalyst. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl pivaloylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl pivaloylacetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Methyl 4,4,4-trimethylacetoacetate
  • Methyl 4,4-dimethyl-3-oxovalerate
  • Pentanoic acid, 4,4-dimethyl-3-oxo-, methyl ester

Comparison: Methyl pivaloylacetate is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to similar compounds. Its bulky tert-butyl group provides steric hindrance, influencing its reactivity in chemical reactions .

Properties

IUPAC Name

methyl 4,4-dimethyl-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H14O3/c1-8(2,3)6(9)5-7(10)11-4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXCFTMJPRXBBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2042149
Record name Methyl pivaloylacetate
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Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

55107-14-7
Record name Methyl 4,4-dimethyl-3-oxopentanoate
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Record name Methyl pivaloylacetate
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Record name Methyl pivaloylacetate
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Record name Pentanoic acid, 4,4-dimethyl-3-oxo-, methyl ester
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Record name Methyl pivaloylacetate
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Record name Methyl pivaloylacetate
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Record name METHYL PIVALOYLACETATE
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Synthesis routes and methods I

Procedure details

60 g of sodium hydride were suspended in 450 cc of dimethyl carbonate and 100 cc of hexamethyl phosphoric acid triamide. 100 g of pinacolone (92%) were added slowly at 45° C and on completion of the addition, the reaction mixture was processed as described in 3 above. The yield was 83.5% of pivaloyl acetic acid methyl ester.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
450 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

3,3-Dimethyl-2-butanone (10 g; 0.10 mol) was dissolved in DMSO (50 mL) and dimethyl carbonate (27 g; 0.30 mol; 3.0 equiv) was added. Sodium methoxide (10.8 g; 0.20 mol; 2.0 equiv) was added, resulting in a temperature rise to 30° C. The reaction mixture was heated to 40-50° C. for 4 h and then cooled to room temperature overnight. The reaction was quenched into a mixture of water (25 mL) and concentrated HCl (25 mL). Toluene (25 mL) was added and an additional 25 mL of water was added to dissolve salts. The layers were allowed to settle and the lower aqueous layer was removed and discarded. The organic layer was washed with water (25 mL), dried (Na2SO4), and filtered to afford 60 g of a toluene solution of 11. Analysis of this solution indicated 18.2 wt % of 11 to indicate a 69% yield.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two
Name
Sodium methoxide
Quantity
10.8 g
Type
reactant
Reaction Step Three
Name
Yield
69%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can Methyl pivaloylacetate be used as a building block for other organic compounds?

A2: Yes, this compound serves as a versatile building block in organic synthesis. One example is its use in the formation of γ-keto esters. Reacting Methyl 4,4-dimethyl-3-oxopentanoate with diethylzinc leads to the production of Methyl 5,5-dimethyl-4-oxohexanoate []. This reaction highlights the potential of this compound as a precursor for synthesizing structurally diverse compounds.

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